molecular formula C10H8BrN B1283425 3-Bromonaphthalen-1-amine CAS No. 90766-34-0

3-Bromonaphthalen-1-amine

Cat. No.: B1283425
CAS No.: 90766-34-0
M. Wt: 222.08 g/mol
InChI Key: XBAWEJDBVITLRB-UHFFFAOYSA-N
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Description

3-Bromonaphthalen-1-amine is a useful research compound. Its molecular formula is C10H8BrN and its molecular weight is 222.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Phosphorescence Sensors : Bromonaphthalene derivatives, including 3-Bromonaphthalen-1-amine, have been studied for their phosphorescence properties. These compounds exhibit pH-controlled phosphorescence in aqueous solutions, which can be significantly enhanced in the presence of β- and γ-cyclodextrins. This makes them potential candidates for use in phosphorescent sensors for proton monitoring (Bissell & Silva, 1991).

  • Biocompatible Chromophores : Derivatives of this compound have been used in the synthesis of biocompatible chromophores for cellular staining. These compounds have shown effectiveness in staining various cellular targets, indicating their potential application in biophotonics and membrane staining (Kingsbury et al., 2019).

  • Palladium-Catalyzed Arylation : The use of this compound in palladium-catalyzed synthesis of aryl-substituted polyamine compounds has been explored. This process offers a convenient method for the selective arylation of di-, tri-, and tetraamine compounds (Beletskaya et al., 1997).

  • Microwave-Assisted Amination : Research has shown the feasibility of using this compound for rapid microwave-assisted amination processes. This method has provided consistent improvements in yields compared to standard conditions, highlighting its potential in efficient chemical synthesis (Wang, Magnin, & Hamann, 2003).

  • Inclusion Complex Studies : The interaction of this compound with β-cyclodextrin has been studied extensively. These studies provide insights into the formation of inclusion complexes, which are significant for understanding molecular interactions and potential applications in drug delivery systems (Turro et al., 1982).

  • Room Temperature Phosphorescence : The intense room temperature phosphorescence induced by this compound in certain conditions has been analyzed. This property is particularly relevant for applications in analytical chemistry and sensor development (Du et al., 1997).

Safety and Hazards

The safety information for 3-Bromonaphthalen-1-amine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

3-Bromonaphthalen-1-amine is an organic intermediate . It is primarily used in the synthesis of a variety of compounds, particularly those with a naphthalene structure . .

Mode of Action

As an organic intermediate, it is likely to interact with other compounds during the synthesis process, leading to the formation of new compounds . The exact nature of these interactions would depend on the specific synthesis process and the other compounds involved.

Biochemical Pathways

As an intermediate in the synthesis of other compounds, its primary role is likely in the formation of these compounds rather than in the direct modulation of biochemical pathways .

Result of Action

As an organic intermediate, its primary role is in the synthesis of other compounds . The effects of these resultant compounds would depend on their specific structures and properties.

Action Environment

The action of this compound is likely to be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For instance, its storage conditions are specified as 2-8°C and protected from light , indicating that its stability and efficacy could be affected by temperature and light exposure.

Properties

IUPAC Name

3-bromonaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAWEJDBVITLRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569427
Record name 3-Bromonaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90766-34-0
Record name 3-Bromonaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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